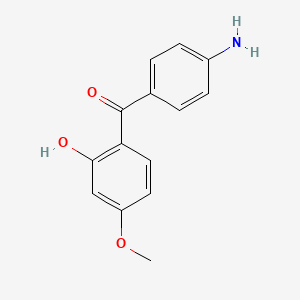
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H13NO3 This compound is characterized by the presence of an aminophenyl group and a hydroxy-methoxyphenyl group attached to a central methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone typically involves the benzoylation of substituted phenols under low temperature conditions. The reaction is catalyzed by anhydrous aluminum chloride, which facilitates the formation of hydroxy benzophenones . Another method involves the reduction of Schiff bases using sodium borohydride, which is a selective reducing agent that does not affect reducible substituents such as nitro and chloride groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include maintaining low temperatures and using efficient catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone has several scientific research applications:
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: This compound has similar structural features but includes an oxime group.
(4-Aminophenyl)(2,4-dimethoxyphenyl)methanone oxime: Another related compound with additional methoxy groups.
Bis(2-hydroxy-4-methoxyphenyl)methanone: This compound has two hydroxy-methoxyphenyl groups attached to the methanone moiety.
Uniqueness
(4-Aminophenyl)(2-hydroxy-4-methoxyphenyl)methanone is unique due to the presence of both an aminophenyl and a hydroxy-methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
6994-37-2 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(4-aminophenyl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H13NO3/c1-18-11-6-7-12(13(16)8-11)14(17)9-2-4-10(15)5-3-9/h2-8,16H,15H2,1H3 |
InChI Key |
GPMFXUOMLXKTKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)

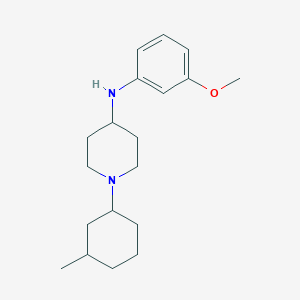
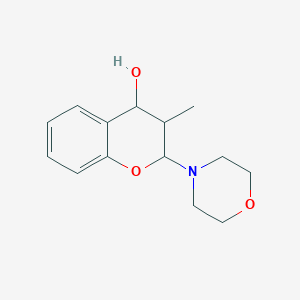

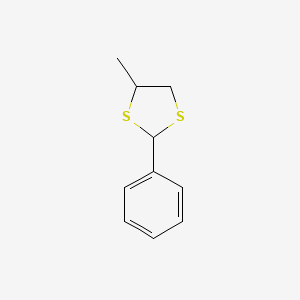
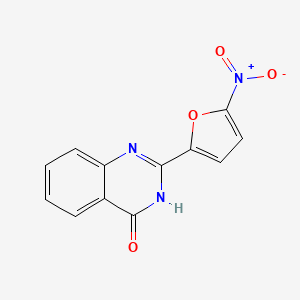

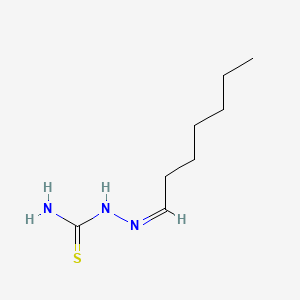
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
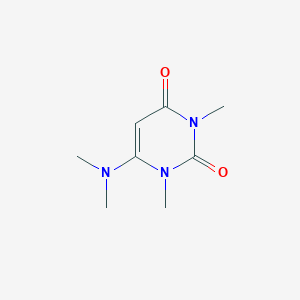
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)

